CID 78061912
Description
CID 78061912 is a chemical compound identified in the PubChem database as part of the oscillatoxin derivative family. Its structural characteristics were elucidated via gas chromatography-mass spectrometry (GC-MS), as depicted in Figure 1 of , which highlights its molecular fragmentation pattern and chromatographic retention behavior . The compound was isolated from a vacuum-distilled fraction of CIEO (presumably a natural extract), with its content quantified across multiple distillation stages .
Properties
Molecular Formula |
Ca2Ge |
|---|---|
Molecular Weight |
152.79 g/mol |
InChI |
InChI=1S/2Ca.Ge |
InChI Key |
RLSIEITXVAHJQZ-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Ca].[Ge] |
Origin of Product |
United States |
Preparation Methods
Dissolving organic amine in a solvent: This step involves adding dianhydride and stirring the mixture to dissolve and react.
Adding diamine: This step is crucial for the formation of the desired compound.
Industrial production methods: These methods typically involve large-scale reactions under controlled conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Primary Reaction Pathways
CID 78061912 participates in four core reaction types, each governed by specific reagents and conditions:
| Reaction Type | Reagents/Conditions | Major Products | By-Products |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄, O₂ (aerobic) | Ketones, carboxylic acids | CO₂, H₂O |
| Reduction | LiAlH₄, H₂ (Pd/C catalyst) | Alcohols, amines | NH₃ (in amine synthesis) |
| Substitution | Cl₂ (UV light), nucleophiles (e.g., OH⁻) | Halogenated derivatives, alcohols | HCl, minor stereoisomers |
| Addition | H₂O (acidic), HX (X = halogen) | Hydrates, halogenated adducts | Polymerization by-products |
Data synthesized from reaction protocols detailed in EvitaChem.
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates under aerobic conditions, with potassium permanganate acting as a strong oxidizer to cleave C-H bonds.
-
Reduction : Lithium aluminum hydride (LiAlH₄) facilitates electron transfer to carbonyl groups, yielding alcohols with >80% efficiency under anhydrous conditions.
-
Substitution : Chlorination occurs regioselectively at tertiary carbon sites under UV irradiation, while nucleophilic substitution favors primary sites in polar solvents.
Industrial-Scale Reaction Protocols
Large-scale production optimizes yield and purity through:
-
Temperature Control : 50–80°C for exothermic reactions (e.g., hydrogenation).
-
Solvent Systems : Tetrahydrofuran (THF) for LiAlH₄-mediated reductions; aqueous HCl for hydrolysis.
-
Catalysts : Palladium on carbon (Pd/C) for selective hydrogenation, minimizing over-reduction.
Analytical Techniques for Reaction Verification
Post-reaction analysis employs:
-
Chromatography (HPLC/GC) : To isolate and quantify products.
-
Spectroscopy (NMR, IR) : Confirms functional group transformations (e.g., C=O to C-OH in reductions).
-
Mass Spectrometry : Identifies by-products and validates molecular weights.
Recommended Resources for Further Research
For comprehensive reaction schemes and validation:
Scientific Research Applications
CID 78061912 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various industrial products and materials
Mechanism of Action
Binding to specific receptors or enzymes: This interaction can modulate the activity of these proteins and influence cellular processes.
Altering signaling pathways: This can affect various cellular functions and responses
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 78061912 belongs to the oscillatoxin family, a class of polyketide-derived metabolites with complex macrocyclic structures. Below is a comparative analysis with four structurally related oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, and 156582092), as illustrated in Figure 1 of .

Table 1: Structural and Physicochemical Comparison
| Compound (CID) | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) | Putative Bioactivity |
|---|---|---|---|---|
| This compound | Not explicitly provided | Macrocyclic core with hydroxyl and methyl substituents | ~800–900 (estimated) | Likely cytotoxic (inferred from class) |
| Oscillatoxin D (101283546) | Not provided | Macrocyclic lactone, epoxide group | ~750–850 (estimated) | Cytotoxic, ion-channel modulation |
| 30-Methyl-oscillatoxin D (185389) | Not provided | Methylation at C-30 position | ~770–870 (estimated) | Enhanced membrane permeability |
| Oscillatoxin E (156582093) | Not provided | Additional hydroxylation | ~780–880 (estimated) | Altered solubility profile |
| Oscillatoxin F (156582092) | Not provided | Carboxylic acid substitution | ~790–890 (estimated) | Increased polarity |
Key Findings :
Structural Modifications: this compound shares the macrocyclic core common to oscillatoxins but differs in substituent patterns (e.g., hydroxyl/methyl groups) compared to derivatives like 30-methyl-oscillatoxin D (CID 185389), which has a methyl group enhancing lipophilicity .
Molecular Weight and Solubility :
- While exact solubility data for this compound are unavailable, and highlight that molecular weight and substituents critically influence solubility. For instance, compounds with polar groups (e.g., carboxylic acids in CID 156582092) exhibit higher solubility than methylated analogs (e.g., CID 185389) .
Analytical Differentiation: this compound can be distinguished from analogs using GC-MS retention times and fragmentation patterns (Figure 1, ).
Bioactivity Implications :
- Methylation (CID 185389) and hydroxylation (CID 156582093) may alter bioactivity. For example, methylation often enhances blood-brain barrier (BBB) penetration, as seen in ’s compound (CID 57892468), which has high BBB permeability .
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